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molecular formula C14H24 B8392086 1-Vinylcyclododecene

1-Vinylcyclododecene

Cat. No. B8392086
M. Wt: 192.34 g/mol
InChI Key: FUJQSNBYXCNHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929298

Procedure details

A solution of 1.20 grams of 1-vinylcyclododecanol, 10 ml of toluene, and 20 mg of methylrhenium trioxide was refluxed 4 hrs, by which time VPC and TLC analyses indicated complete consumption of the starting material. The mixture was cooled, washed with 5% aqueous sodium carbonate solution to remove catalyst, and the organic phase dried (magnesium sulfate) and stripped of volatiles at reduced pressure. There was obtained 1.02 gram (93%) of 1-vinylcyclododecene as ca. 2:1 trans:cis mixture (VPC); NMR spectrum was in good agreement with that expected for the product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2]>C[Re](=O)(=O)=O.C1(C)C=CC=CC=1>[CH:1]([C:3]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=C)C1(CCCCCCCCCCC1)O
Name
Quantity
20 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with 5% aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
to remove catalyst
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (magnesium sulfate)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CCCCCCCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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